molecular formula C10H8O4 B2406140 Methyl 6-hydroxybenzofuran-2-carboxylate CAS No. 182747-75-7

Methyl 6-hydroxybenzofuran-2-carboxylate

Cat. No. B2406140
M. Wt: 192.17
InChI Key: QWFLVOPCTQNVAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 6-hydroxybenzofuran-2-carboxylate involves three steps: the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, the formation of the 6-methoxybenzofuran in acetic anhydride, and the demethylation with sodium 1-dodecanethiolate . This process is safe, cost-effective, environmentally benign, and scalable .


Molecular Structure Analysis

The molecular formula of Methyl 6-hydroxybenzofuran-2-carboxylate is C10H8O4. The molecular weight is 192.17 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Methyl 6-hydroxybenzofuran-2-carboxylate include the reaction of 2-hydroxy-4-methoxybenzofuran with chloroacetic acid, the formation of the 6-methoxybenzofuran in acetic anhydride, and the demethylation with sodium 1-dodecanethiolate .


Physical And Chemical Properties Analysis

The molecular formula of Methyl 6-hydroxybenzofuran-2-carboxylate is C10H8O4. The molecular weight is 192.17 .

Scientific Research Applications

Synthesis Techniques

Methyl 6-hydroxybenzofuran-2-carboxylate and its derivatives are synthesized through various techniques, highlighting their versatility in chemical synthesis. For example, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid is synthesized starting from 3,5-dihydroxybenzoate, indicating a method involving direct thermal one-pot cyclization followed by base-catalyzed hydrolysis (Mori et al., 2020). Additionally, an orthogonal synthesis method using artificial intelligence was explored for the synthesis of benzofuran and bicyclo[3.3.1]nonane scaffolds, showcasing the potential for innovative approaches in the synthesis of complex benzofuran derivatives (Takabatake et al., 2020).

Chemical Analysis and Applications

The compound has been a subject of various chemical analyses and applications. For instance, the study of methyl 4-hydroxybenzoate, known as methyl paraben, involved detailed structural analysis through single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational calculations, demonstrating its application as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. The study also explored the chemical quantum parameters and pharmaceutical activities of the molecule, shedding light on its multifaceted applications (Sharfalddin et al., 2020).

Role in Synthesis of Natural Products

Methyl 6-hydroxybenzofuran-2-carboxylate derivatives have been pivotal in the synthesis of natural products. A notable example is the synthesis of (+/-)-vibralactone, where methyl 6-oxo-1-prenyl-2-cyclohexenecarboxylate was a key intermediate, showcasing the importance of benzofuran derivatives in complex natural product synthesis (Zhou & Snider, 2008).

Biomimetic and Catalytic Applications

The compound and its derivatives have been used in biomimetic and catalytic applications, exemplified by the synthesis of the benzothiazole core of the natural product violatinctamine in a biomimetic oxidative route (Blunt et al., 2015).

Safety And Hazards

The safety and hazards of Methyl 6-hydroxybenzofuran-2-carboxylate are not clearly mentioned in the search results. It is recommended to handle this compound with care and use appropriate safety measures .

properties

IUPAC Name

methyl 6-hydroxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFLVOPCTQNVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-hydroxybenzofuran-2-carboxylate

CAS RN

182747-75-7
Record name methyl 6-hydroxy-1-benzofuran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Boron tribromide (24.9 g) was added dropwise to a solution of methyl 6-methoxybenzofuran-2-carboxylate (18.6 g) in dichloromethane (200 ml) at 0° C., followed by stirring at room temperature for 1 day. The reaction mixture was poured over ice water; ethyl acetate (300 ml) was added. After the organic layer was washed with water and dried (MgSO4), the solvent was distilled off; 10% hydrochloric acid-methanol (60 ml) was added to the residue, followed by heating at 70° to 80° C. for 5 hours. The reaction mixture was concentrated under reduced pressure; the resulting crystals of methyl 6-hydroxybenzofuran-2-carboxylate (10.75 g) were collected by filtration using diethyl ether-isopropyl ether (2:1, v/v). The filtrate was concentrated; the residue was subjected to silica gel column chromatography. From the fraction eluted with diethyl ether-hexane (1:2, v/v), methyl 6-hydroxybenzofuran-2-carboxylate (1.75 g) was obtained (total yield 73%), which was then recrystallized from diethyl ether-isopropyl ether to yield colorless prisms having a melting point of 176° to 177° C.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 266 (1.2 g, 4.26 mmol) in methanol (20 mL) was added 10% palladium on charcoal (250 mg). The flask was purged with hydrogen gas for 1 minute and then the reaction was stirred under a hydrogen atmosphere for 15 hours. The palladium was filtered through a celite pad, the filtrate was evaporated under reduced pressure, and the resulting solid dried under vacuum to afford 267 as a white solid (700 mg, 86%). 1H NMR: (DMSO) δ 10.07 (s, 1H), 7.63 (s, 1H), 7.56 (d, J=8.0 Hz, 1H), 6.98 (s, 1H), 6.84 (d, J=9.0 Hz, 1H), 3.84 (s, 3H).
Name
266
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Name
Yield
86%

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